UCM-1336 is a potent inhibitor of isoprenylcysteine carboxylmethyltransferase, with a reported half-maximal inhibitory concentration (IC50) of 2 μM. This compound has shown promise in improving survival rates in models of Ras-driven acute myeloid leukemia by impairing the membrane association of Ras isoforms, thereby decreasing Ras activity and inhibiting downstream signaling pathways. UCM-1336 also induces cell death in various Ras-mutated tumor cell lines, highlighting its potential as a therapeutic agent in oncological applications .
UCM-1336 is classified as a small molecule drug and is specifically recognized for its role as an isoprenylcysteine carboxylmethyltransferase inhibitor. It is chemically characterized by the molecular formula C26H37N3O2 and has a molecular weight of 423.6 g/mol. The compound is available for purchase from various chemical suppliers, indicating its relevance in research and potential clinical applications.
The synthesis of UCM-1336 involves complex organic chemistry techniques. The compound's synthesis typically follows a multi-step process that includes the formation of key intermediates through reactions such as nucleophilic attacks and amide bond formations. Specific synthetic routes may vary, but they generally focus on achieving high purity (>98%) and yield through optimized reaction conditions.
One notable method includes the use of precursors that undergo sequential reactions to form the final product. For example, initial steps may involve the formation of a Weinreb amide followed by dehydroxylation to yield the desired structure .
UCM-1336 features a complex molecular structure that can be represented by its IUPAC name: 3,3'-(octylazanediyl)bis(N-phenylpropanamide). The compound exhibits a solid powder appearance and is soluble in dimethyl sulfoxide (DMSO). Its structural data includes:
This intricate structure is crucial for its biological activity, particularly its ability to inhibit isoprenylcysteine carboxylmethyltransferase effectively .
UCM-1336 primarily acts through inhibition of isoprenylcysteine carboxylmethyltransferase, which plays a significant role in post-translational modifications of proteins involved in cell signaling pathways. The inhibition leads to mislocalization of Ras proteins, resulting in decreased activation and subsequent signaling cascades that promote cell proliferation and survival.
The compound's reactivity profile suggests that it interacts selectively with the active site of isoprenylcysteine carboxylmethyltransferase without significantly affecting other enzymes involved in similar pathways, indicating a degree of specificity that enhances its therapeutic potential .
The mechanism of action for UCM-1336 involves binding to isoprenylcysteine carboxylmethyltransferase, effectively blocking its activity. This inhibition prevents the proper localization of Ras proteins to the cell membrane, which is essential for their function in signaling pathways associated with cell growth and survival.
By disrupting this localization, UCM-1336 reduces Ras activity, leading to decreased activation of downstream effectors such as mitogen-activated protein kinases (MAPKs). This cascade ultimately results in reduced cellular proliferation and increased apoptosis in Ras-mutated cancer cells, making it a valuable candidate for cancer therapies targeting these mutations .
UCM-1336 possesses several notable physical and chemical properties:
These properties are crucial for handling and application in laboratory settings.
UCM-1336 has significant potential applications in cancer research, particularly concerning therapies targeting Ras mutations. Its ability to inhibit isoprenylcysteine carboxylmethyltransferase positions it as a promising candidate for developing treatments aimed at various cancers driven by Ras mutations, including pancreatic cancer, colorectal cancer, and non-small cell lung cancer.
Current research efforts are focused on evaluating UCM-1336's efficacy in preclinical models and clinical trials to establish its therapeutic relevance further . The ongoing exploration into combination therapies with other targeted agents could enhance its effectiveness against resistant cancer types.
Ras proteins (HRAS, NRAS, KRAS4A, KRAS4B) require three sequential post-translational modifications to achieve membrane localization and oncogenic activity. These modifications occur at the C-terminal CaaX motif (C = cysteine, a = aliphatic amino acid, X = terminal residue):
Table 1: Enzymatic Processing of Ras CaaX Motif
Step | Enzyme | Modification | Functional Outcome |
---|---|---|---|
1 | Farnesyltransferase (FTase) | Farnesyl lipid attachment | Transient ER membrane association |
2 | Ras-converting enzyme 1 (RCE1) | Cleavage of -aaX tripeptide | Exposure of prenylcysteine terminus |
3 | Isoprenylcysteine carboxyl methyltransferase (ICMT) | Methyl esterification | Enhanced membrane affinity and correct plasma membrane trafficking |
Failure to complete this processing cascade results in cytosolic mislocalization and functional impairment of Ras [3] [10].
ICMT-mediated carboxyl methylation is critical for the spatial organization of Ras isoforms, though its necessity varies:
UCM-1336 (3,3′-(Octylimino)bis[N-phenylpropanamide]), a potent ICMT inhibitor (IC₅₀ = 2 µM), disrupts this process by blocking Ras methylation. This induces mislocalization of endogenous Ras from the PM, reduces Ras-GTP loading, and inhibits downstream signaling (MEK/ERK, PI3K/AKT) [1] [2] [6]. Unlike farnesyltransferase inhibitors (FTIs), UCM-1336 impairs all Ras isoforms regardless of prenylation type (farnesyl vs. geranylgeranyl) [1] [7].
Table 2: Ras Isoform Dependency on ICMT for Plasma Membrane Trafficking
Ras Isoform | Secondary Membrane Anchor | ICMT Dependency | Effect of UCM-1336 |
---|---|---|---|
NRAS | Monopalmitoylation (Cys181) | High | Complete mislocalization; reduced palmitoylation |
KRAS4B | Polybasic domain | Low | Partial mislocalization |
HRAS | Dual palmitoylation | Moderate | Altered nanoclustering |
KRAS4A | Monopalmitoylation + polybasic | Moderate | Reduced PM association |
Ras mutations (KRAS, NRAS, HRAS) drive 30% of human cancers, including 90% of pancreatic adenocarcinomas and 30% of acute myeloid leukemias (AML) [1] [8]. Direct Ras inhibition faces challenges:
ICMT inhibition offers a broad-spectrum approach:
UCM-1336’s selectivity arises because non-malignant cells tolerate ICMT loss better than Ras-addicted cancers, making it a viable therapeutic strategy [1] [3].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7